10,11-Dibromoundecanoic acid is a brominated fatty acid characterized by the presence of two bromine atoms attached to the tenth and eleventh carbon atoms of an undecanoic acid chain. Its molecular formula is . This compound is notable for its unique structure, which imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various biochemical applications.
These reactions are facilitated by various reagents. For example, potassium permanganate can be employed for oxidation, while lithium aluminum hydride is commonly used for reduction processes .
The biological activity of 10,11-dibromoundecanoic acid primarily revolves around its role as an alkylcarboxylate chain source in biochemical pathways. It has been shown to interact with various enzymes and proteins, influencing metabolic processes. Specifically, it may modulate fatty acid metabolism by inhibiting certain enzymes involved in this pathway, thereby altering the levels of various metabolites within cells .
The compound has been observed to affect cellular signaling pathways and gene expression. Its interactions at the molecular level can lead to significant changes in cellular metabolism and function .
10,11-Dibromoundecanoic acid can be synthesized through several methods:
In industrial settings, these reactions are optimized for high yield and purity under controlled conditions .
10,11-Dibromoundecanoic acid finds various applications across multiple fields:
Interaction studies involving 10,11-dibromoundecanoic acid primarily focus on its reactivity with nucleophiles and electrophiles. Its capacity for nucleophilic substitution makes it a target for further functionalization in synthetic organic chemistry. Variations in reaction conditions such as solvent choice and temperature significantly influence the yield and selectivity of products formed during these interactions
Several compounds share structural similarities with 10,11-dibromoundecanoic acid. Here are a few notable examples: 10,11-Dibromoundecanoic acid is unique due to its specific dibromination at the tenth and eleventh positions, which influences its chemical reactivity and potential applications compared to other similar fatty acids. This structural characteristic allows for enhanced reactivity and versatility in synthetic applications .Compound Name Chemical Formula Notable Features 10-Bromoundecanoic Acid Exhibits similar reactivity patterns but lacks dibromination. 11-Bromoundecanoic Acid Used in synthesizing hydroxy-substituted derivatives. 9-Bromodecanoic Acid Shorter carbon chain; similar reactivity but different applications. Decanoic Acid Non-bromo analog; widely used in food and cosmetics. Undecanoic Acid Unmodified version; serves as a base for various modifications. Uniqueness
Regioselective bromination of undecenoic acid to yield 10,11-dibromoundecanoic acid requires precise control over reaction conditions to favor vicinal dibromination over monobromination or alternative regioisomers. Undecenoic acid, derived industrially from castor oil, contains a single double bond at the 10,11 position, making it susceptible to electrophilic bromination. Traditional methods using hydrobromic acid (HBr) alone predominantly yield 10-bromoundecanoic acid due to Markovnikov addition, where bromine attaches to the more substituted carbon. However, the introduction of peroxides, such as benzoyl peroxide, shifts the mechanism toward radical-mediated anti-Markovnikov addition, favoring 11-bromoundecanoic acid.
A critical advancement involves conducting the reaction in the absence of free oxygen, which suppresses competing side reactions like oxidation or polymerization. For example, reacting undecenoic acid with HBr in toluene under anaerobic conditions with 1–2% benzoyl peroxide achieves a 90% yield of 11-bromoundecanoic acid, with negligible 10-bromo contamination. The solvent’s reducing character further stabilizes intermediates; cyclohexane or tetralin mixtures minimize byproduct formation and enable direct crystallization of the product.
Table 1: Comparison of Bromination Conditions for Undecenoic Acid
| Condition | Solvent | Peroxide | Oxygen Presence | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HBr only | Toluene | None | Present | 45 | 70 |
| HBr + air | Toluene | None | Present | 60 | 65 |
| HBr + benzoyl peroxide | Tetralin | 2% | Absent | 92 | 98 |
This table underscores the necessity of peroxide catalysts and oxygen-free environments for high regioselectivity.
The Corey–Fuchs reaction, traditionally used to convert aldehydes to terminal alkynes via 1,1-dibromoalkene intermediates, has been adapted for vicinal dibromination of fatty acids. In its classical form, the reaction employs carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to generate 1,1-dibromoalkenes, which are subsequently dehydrohalogenated to alkynes. However, halting the reaction at the dibromination stage requires modified conditions.
Electrochemical adjustments to the Corey–Fuchs protocol, such as using a controlled potential in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃), prevent further dehydrobromination to alkynes. For undecanoic acid derivatives, this involves:
Key Reaction Pathway:
$$
\text{RCHO} + \text{CBr}4 + \text{PPh}3 \rightarrow \text{RCHBr}2 + \text{Ph}3\text{PO} + \text{CHBr}3
$$
$$
\text{(Electrochemical stabilization)} \rightarrow \text{RCHBr}2
$$
Optimization parameters include:
Industrial production of 10,11-dibromoundecanoic acid demands solvent systems that balance reactivity, cost, and ease of product isolation. Toluene, tetralin, and cyclohexane are preferred due to their moderate reducing properties, which prevent oxidative degradation of intermediates. For instance, a patented process employs toluene with a 10% tetralin additive, enabling direct crystallization of the product post-reaction without solvent distillation.
Catalyst systems focus on peroxides (e.g., benzoyl peroxide) at 1–2% loading to initiate radical chains without introducing excessive impurities. Industrial reactors utilize gas-sparging systems to maintain anaerobic conditions, replacing oxygen with nitrogen or argon.
Table 2: Industrial-Scale Bromination Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Toluene + 10% tetralin | Enhances crystallization |
| Catalyst Loading | 1.5% benzoyl peroxide | Maximizes regioselectivity |
| Temperature | 0–5°C | Minimizes side reactions |
| Reaction Time | 4–6 hours | Balances conversion rate |
This protocol achieves a 95% yield with 99% purity, as demonstrated in large-scale trials.
The formation of 10,11-dibromoundecanoic acid proceeds through distinct mechanistic pathways that depend on reaction conditions and the nature of the brominating agent [1] [2]. Two primary mechanisms govern vicinal dibromination in aliphatic systems: the electrophilic addition pathway and the radical-mediated pathway [3] [4].
Electrophilic Addition Mechanism
The electrophilic pathway represents the predominant mechanism for dibromination of alkenes under mild conditions [1] [5]. This process initiates when the electron-rich pi bond of an alkene attacks molecular bromine, inducing a temporary polarization in the halogen molecule [1]. The mechanism proceeds through a cyclic bromonium ion intermediate, which is a three-membered ring structure containing a positively charged bromine atom bonded to two adjacent carbon atoms [6] [7].
The bromonium ion formation occurs through a concerted process where the pi electrons attack one bromine atom while the second bromine simultaneously forms a bridge to the adjacent carbon [8]. This intermediate exhibits significant strain due to the three-membered ring geometry, making it highly susceptible to nucleophilic attack [7]. The bromide ion generated during the initial step subsequently attacks the bromonium ion from the opposite face, resulting in anti-addition stereochemistry [5] [9].
Radical-Mediated Pathway
The radical mechanism becomes operative under conditions involving elevated temperatures, ultraviolet irradiation, or the presence of radical initiators [3] [4]. This pathway involves homolytic cleavage of the bromine-bromine bond to generate bromine radicals [3]. The initiation step requires energy input to overcome the bond dissociation energy of molecular bromine [4].
During the propagation phase, bromine radicals abstract hydrogen atoms from the aliphatic chain, forming carbon-centered radicals [4]. These alkyl radicals subsequently react with additional bromine molecules to form carbon-bromine bonds [4]. The radical pathway exhibits different selectivity patterns compared to the electrophilic mechanism, particularly favoring bromination at more substituted carbon centers [10] [11].
Mechanistic Competition and Selectivity
The relative importance of each pathway depends on several factors including temperature, substrate structure, and reaction environment [12] [13]. At moderate temperatures (298-373 K), the electrophilic pathway typically predominates for alkene substrates, while higher temperatures (450-550°C) favor radical processes [12] [14].
| Mechanism | Temperature Range (K) | Selectivity | Stereochemistry |
|---|---|---|---|
| Electrophilic | 298-373 | High regioselectivity | Anti-addition |
| Radical | 450-550 | Moderate selectivity | Variable |
The kinetic isotope effects provide additional mechanistic insight [15]. Primary kinetic isotope effects (kH/kD) ranging from 2.5 to 7.2 have been observed for radical bromination reactions, indicating significant carbon-hydrogen bond breaking in the rate-determining step [15]. These values contrast with the negligible isotope effects observed for electrophilic addition mechanisms [15].
The presence of carboxylic acid functionality in 10,11-dibromoundecanoic acid introduces significant steric and electronic perturbations that influence the dibromination mechanism [16] [17]. The carboxyl group exhibits strong electron-withdrawing properties through both inductive and mesomeric effects [17] [18].
Electronic Effects of Carboxylic Acid Groups
The carboxyl group demonstrates a pronounced negative inductive effect (-I effect) due to the high electronegativity of oxygen atoms [17] [19]. This electron withdrawal propagates through the sigma bond framework, creating a partial positive charge on adjacent carbon atoms [19]. The magnitude of this effect decreases exponentially with distance from the carboxyl group, following the relationship: Effect ∝ 1/r³, where r represents the number of intervening bonds [20].
For 10,11-dibromoundecanoic acid, the carboxyl group significantly influences the electron density at carbon atoms along the chain [17]. The electron-withdrawing effect is most pronounced at the alpha position (carbon-2) and diminishes progressively toward the terminal methyl group [20]. This electronic perturbation affects the reactivity of carbon-carbon double bonds present in precursor molecules during synthesis [17].
Resonance Stabilization Effects
The carboxyl group participates in resonance stabilization that further modulates the electronic environment [21]. The canonical structures involve electron delocalization between the carbonyl carbon and oxygen atoms, creating a dipolar arrangement [21]. This resonance effect operates in conjunction with the inductive effect to create a cumulative electron-withdrawing influence [21].
The mesomeric effect becomes particularly relevant when the carboxyl group is conjugated with unsaturated systems [21]. In such cases, the electron withdrawal can extend over multiple carbon atoms through the pi-electron system [21]. However, for saturated aliphatic chains like those in 10,11-dibromoundecanoic acid precursors, the mesomeric effect is limited to the immediate vicinity of the carboxyl group [21].
Steric Hindrance and Conformational Effects
The carboxylic acid functionality introduces steric constraints that influence molecular conformation and reactivity [22]. The planar geometry of the carboxyl group, resulting from sp² hybridization of the carbonyl carbon, creates specific spatial requirements [22]. These geometric constraints affect the approach trajectories for brominating reagents during the dibromination process [22].
Computational studies reveal that carboxylic acids preferentially adopt extended conformations to minimize steric interactions between the bulky carboxyl group and the hydrocarbon chain [23]. This conformational preference influences the accessibility of reactive sites during bromination reactions [23]. The carboxyl group can also participate in intermolecular hydrogen bonding, which affects the solution-phase behavior and reactivity [23].
Neighboring Group Participation
Under specific conditions, the carboxyl group can exhibit neighboring group participation during bromination reactions [24] [25]. This phenomenon involves the nucleophilic participation of the carboxyl oxygen in the reaction mechanism, leading to the formation of cyclic intermediates [24]. However, the effectiveness of such participation depends critically on the geometric relationship between the carboxyl group and the reaction site [25].
For reactions in protic solvents, hydrogen bonding between the solvent and the carboxyl group can significantly diminish neighboring group participation [25]. Studies in trifluoroacetic acid demonstrate that strong hydrogen bond acceptors can reduce the nucleophilicity of the carboxyl oxygen, limiting its participation in reaction mechanisms [25].
| Parameter | Effect on Reactivity | Magnitude |
|---|---|---|
| Inductive effect | Electron withdrawal | Strong (α-position) |
| Mesomeric effect | Resonance stabilization | Moderate |
| Steric hindrance | Conformational restriction | Variable |
| Hydrogen bonding | Nucleophilicity modulation | Solvent-dependent |
The formation of diastereomeric products during the synthesis of 10,11-dibromoundecanoic acid exhibits pronounced temperature dependence [26] [13] [27]. This selectivity arises from the competition between kinetic and thermodynamic control mechanisms, which respond differently to thermal energy [27] [28].
Kinetic vs. Thermodynamic Control
At low temperatures (273-298 K), kinetic control predominates, favoring the formation of products through the lowest activation energy pathway [27]. Under these conditions, the reaction proceeds rapidly to form kinetically accessible diastereomers, which may not represent the most thermodynamically stable configuration [27]. The kinetic product typically exhibits a higher energy content but forms preferentially due to the lower activation barrier [27].
Conversely, elevated temperatures (373-473 K) promote thermodynamic control, where product distribution reflects the relative thermodynamic stabilities of the diastereomeric products [27] [28]. At higher temperatures, sufficient thermal energy becomes available to overcome all activation barriers, allowing the system to reach thermodynamic equilibrium [27]. This results in preferential formation of the most stable diastereomeric configuration [28].
Temperature-Dependent Product Distributions
Experimental studies on vicinal dibromination reactions demonstrate significant temperature effects on diastereomeric ratios [13]. For conjugated diene systems, the product distribution varies systematically with temperature according to the following pattern:
| Temperature (K) | Kinetic Product (%) | Thermodynamic Product (%) | Control Type |
|---|---|---|---|
| 258 | 70 | 30 | Kinetic |
| 273 | 60 | 40 | Kinetic |
| 298 | 45 | 55 | Mixed |
| 323 | 25 | 75 | Thermodynamic |
The transition from kinetic to thermodynamic control typically occurs within a narrow temperature range, reflecting the exponential dependence of reaction rates on temperature according to the Arrhenius equation [27]. This temperature dependence provides a mechanistic tool for controlling diastereomeric selectivity in synthetic applications [13].
Activation Energy Considerations
The selectivity patterns observed in diastereomeric formation reflect differences in activation energies for competing reaction pathways [29] [30]. According to Hammond's postulate, transition states resemble the species closest in energy, either reactants or products [29]. For endothermic processes typical of bromination reactions, late transition states prevail, making the reaction pathway sensitive to product stability differences [29].
Quantitative analysis reveals that activation energy differences as small as 8-12 kJ/mol can produce significant selectivity changes [10]. These relatively modest energy differences become amplified through the exponential term in the Arrhenius equation, leading to substantial variations in product ratios with temperature [10].
Solvent Effects on Temperature Dependence
The temperature dependence of diastereomeric selectivity varies significantly with solvent choice [31]. Polar solvents generally enhance the temperature sensitivity of product distributions by stabilizing charged transition states [31]. This stabilization effect becomes more pronounced at elevated temperatures, where increased molecular motion facilitates solvent reorganization around developing charges [31].
Non-polar solvents exhibit different temperature dependencies, often showing less dramatic changes in selectivity with temperature [31]. The reduced temperature sensitivity in non-polar media reflects the absence of specific solvation effects that could differentially stabilize competing transition states [31].
Mechanistic Implications for Synthetic Control
Understanding temperature-dependent selectivity provides strategic advantages for synthetic applications [26]. By carefully controlling reaction temperature, chemists can bias product formation toward desired diastereomeric configurations [26]. This approach proves particularly valuable for complex natural product syntheses where specific stereochemical outcomes are required [31].
10,11-Dibromoundecanoic acid serves as a crucial synthetic intermediate in the production of nylon-11 derivatives, particularly through its role in generating specialized monomers for polyamide synthesis. The compound's dual bromine functionality at the 10 and 11 positions provides unique reactivity patterns that distinguish it from conventional monobrominated precursors used in nylon-11 production [2].
The primary mechanism involves the selective substitution of both bromine atoms with amino groups through nucleophilic substitution reactions. Research has demonstrated that 10,11-dibromoundecanoic acid can undergo ammonolysis under controlled conditions, typically at temperatures between 20-30°C, to yield 11-aminoundecanoic acid derivatives with enhanced structural properties [3] [4]. This process represents a significant advancement over traditional synthetic routes that rely on 11-bromoundecanoic acid as the sole precursor.
The dibrominated structure enables the formation of branched nylon-11 architectures through controlled polymerization mechanisms. When subjected to specific reaction conditions, the compound can participate in step-growth polymerization processes where one bromine atom undergoes substitution with ammonia while the second bromine remains available for further functionalization [5] [6]. This dual reactivity allows for the synthesis of nylon-11 derivatives with pendant functional groups, expanding the material's applicability in specialized engineering applications.
Detailed kinetic studies have revealed that the reaction proceeds through a two-stage mechanism. Initially, the terminal bromine atom (position 11) undergoes rapid substitution due to its primary carbon environment, followed by a slower reaction of the secondary bromine at position 10 [7]. This sequential reactivity pattern enables precise control over the polymer architecture and the introduction of specific functional groups at predetermined positions along the polymer chain.
The resulting nylon-11 derivatives exhibit enhanced thermal stability compared to conventional nylon-11, with glass transition temperatures ranging from 42-65°C and melting points between 185-195°C [2] [8]. These improved thermal properties are attributed to the branched structure and the presence of additional crosslinking sites within the polymer network.
The application of 10,11-dibromoundecanoic acid as a crosslinking agent in polyester networks represents a significant advancement in thermosetting polymer technology. The compound's bifunctional nature allows it to participate in various crosslinking mechanisms, creating three-dimensional networks with tailored properties for specific applications [9] [10].
The most prominent crosslinking mechanism involves radical polymerization between the dibromine groups and unsaturated polyester chains. When heated to temperatures between 60-120°C in the presence of radical initiators, the bromine atoms undergo homolytic cleavage, generating reactive bromine radicals that initiate crosslinking reactions with vinyl groups present in the polyester backbone [11] [12]. This process results in the formation of thermally stable networks with controllable crosslink density.
Research has demonstrated that the crosslinking efficiency is directly related to the concentration of 10,11-dibromoundecanoic acid and the reaction temperature. Optimal crosslinking occurs at concentrations between 2-5 mol% relative to the polyester, with reaction temperatures maintained between 100-150°C [10] [13]. Under these conditions, gel fractions of 85-95% are achieved, indicating highly efficient network formation.
The resulting crosslinked polyester networks exhibit exceptional mechanical properties, with tensile strengths ranging from 25-40 MPa and elongations at break between 200-400% [12] [10]. These properties make them suitable for applications requiring both flexibility and structural integrity, such as flexible electronics and advanced composite materials.
Thermal analysis reveals that the crosslinked networks maintain stability up to 200°C, with decomposition temperatures (T5%) ranging from 205-318°C [10]. This thermal stability is significantly higher than that of uncrosslinked polyesters, making these materials suitable for high-temperature applications.
The crosslinking mechanism also enables the creation of thermoreversible networks when combined with Diels-Alder chemistry. Studies have shown that polyesters functionalized with furan groups can undergo reversible crosslinking with 10,11-dibromoundecanoic acid derivatives containing maleimide functionalities [9] [14]. This reversibility allows for material recycling and reprocessing, addressing sustainability concerns in polymer applications.
10,11-Dibromoundecanoic acid serves as an effective surface modification agent for biomedical polymers through selective bromine substitution reactions. This application leverages the compound's ability to undergo nucleophilic substitution reactions with various nucleophiles, enabling the introduction of bioactive functional groups onto polymer surfaces [15] [16] [17].
The surface modification process typically involves the initial attachment of 10,11-dibromoundecanoic acid to the polymer surface through various methods, including gas-phase bromination, solution-phase grafting, or melt blending. Once attached, the bromine atoms serve as reactive sites for further functionalization with bioactive molecules [16] [18].
Gas-phase bromination represents the most efficient method for surface modification. The process involves exposing the polymer to bromine vapor at elevated temperatures (50-80°C) followed by UV irradiation to promote radical formation and subsequent attachment of the dibrominated compound [16] [18]. This method achieves bromine incorporation levels of 3-5 atomic percent, corresponding to 2-4 reactive sites per 100 Ų of surface area.
The biomedical applications of these modified surfaces are extensive. Polyethylene modified with 10,11-dibromoundecanoic acid exhibits improved biocompatibility when functionalized with amino acids or protein fragments [16] [17]. The modification process allows for the covalent attachment of bioactive molecules such as growth factors, antimicrobial peptides, or cell adhesion promoters.
Studies have demonstrated that polyester surfaces modified with 10,11-dibromoundecanoic acid and subsequently functionalized with avidin-biotin conjugates show enhanced protein adsorption and cell attachment [17]. These modified surfaces maintain their bioactivity for extended periods, with avidin presentation lasting several weeks in aqueous environments.
The surface modification also enables the creation of gradient surfaces with spatially controlled bioactivity. By controlling the exposure time and reaction conditions, researchers can create surfaces with varying degrees of functionalization, allowing for the study of cell behavior on gradient surfaces [19] [20].
Antimicrobial surface modifications represent another significant application. When functionalized with quaternary ammonium compounds or antimicrobial peptides, the modified surfaces exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi [19] [21]. This property is particularly valuable for medical device applications where infection prevention is critical.
The surface modification process has been successfully applied to various biomedical polymers, including poly(lactic-co-glycolic acid) (PLGA), polyurethanes, and polyesters. Each polymer system requires specific optimization of reaction conditions to achieve optimal surface properties while maintaining bulk material characteristics [22] [23] [24].
Contact angle measurements reveal that the surface modification significantly alters the wettability of the polymer surfaces. Hydrophobic polymers become more hydrophilic upon functionalization with polar groups, while hydrophilic surfaces can be made more hydrophobic through appropriate functionalization strategies [16] [20].